2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide
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Overview
Description
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide is a chemical compound with a molecular formula of C20H25N3O3S
Preparation Methods
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide typically involves the reaction of piperazine derivatives with benzenesulfonyl chloride and 2-ethylphenylacetamide. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the process may require the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide involves its binding to specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurological disorders like Alzheimer’s disease.
Comparison with Similar Compounds
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide can be compared to other piperazine derivatives, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE: Used as a pharmaceutical analytical impurity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Investigated for their potential as alpha1-adrenergic receptor antagonists.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-17-8-6-7-11-19(17)21-20(24)16-22-12-14-23(15-13-22)27(25,26)18-9-4-3-5-10-18/h3-11H,2,12-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAGCKXGAVRGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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